1-(Trifluoromethoxy)-2-(trifluoromethyl)naphthalene
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Overview
Description
1-(Trifluoromethoxy)-2-(trifluoromethyl)naphthalene is an organic compound characterized by the presence of both trifluoromethoxy and trifluoromethyl groups attached to a naphthalene ring
Preparation Methods
The synthesis of 1-(trifluoromethoxy)-2-(trifluoromethyl)naphthalene typically involves the introduction of trifluoromethoxy and trifluoromethyl groups onto a naphthalene ring. One common synthetic route involves the reaction of naphthalene derivatives with trifluoromethylating and trifluoromethoxylating agents under specific conditions. For instance, the use of trifluoromethyl iodide (CF3I) and trifluoromethoxy iodide (CF3OI) in the presence of a suitable catalyst can facilitate the formation of the desired compound .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The choice of reagents, catalysts, and reaction conditions can vary depending on the specific requirements of the production process.
Chemical Reactions Analysis
1-(Trifluoromethoxy)-2-(trifluoromethyl)naphthalene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of naphthoquinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4), resulting in the formation of partially or fully reduced naphthalene derivatives.
Substitution: The trifluoromethoxy and trifluoromethyl groups can participate in nucleophilic substitution reactions, where nucleophiles replace these groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and the nature of the reagents used .
Scientific Research Applications
1-(Trifluoromethoxy)-2-(trifluoromethyl)naphthalene has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated organic compounds, which are valuable in various chemical research and industrial applications.
Biology: The compound’s unique fluorinated structure makes it a useful probe in biological studies, particularly in understanding the interactions of fluorinated molecules with biological systems.
Medicine: Fluorinated compounds, including this compound, are explored for their potential therapeutic properties, such as enzyme inhibition and receptor modulation.
Mechanism of Action
The mechanism of action of 1-(trifluoromethoxy)-2-(trifluoromethyl)naphthalene involves its interaction with molecular targets through its trifluoromethoxy and trifluoromethyl groups. These groups can influence the compound’s electronic properties, making it a potent modulator of enzyme activity and receptor binding. The pathways involved may include inhibition of specific enzymes or alteration of receptor signaling, depending on the biological context .
Comparison with Similar Compounds
1-(Trifluoromethoxy)-2-(trifluoromethyl)naphthalene can be compared with other similar compounds, such as:
1-(Trifluoromethoxy)-naphthalene: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
2-(Trifluoromethyl)naphthalene: Lacks the trifluoromethoxy group, leading to variations in reactivity and applications.
Trifluoromethyl-substituted benzenes: These compounds have similar trifluoromethyl groups but differ in their aromatic ring structure, affecting their overall properties and uses.
The uniqueness of this compound lies in the combined presence of both trifluoromethoxy and trifluoromethyl groups on a naphthalene ring, which imparts distinct chemical and biological characteristics.
Biological Activity
1-(Trifluoromethoxy)-2-(trifluoromethyl)naphthalene is a fluorinated naphthalene derivative that has garnered attention due to its potential biological activities. This compound, characterized by the presence of both trifluoromethoxy and trifluoromethyl groups, exhibits unique interactions with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The molecular structure of this compound is significant for its biological activity. The trifluoro groups are known to enhance the compound's stability and reactivity, which may influence its binding affinity to biological molecules. The presence of these electron-withdrawing groups can also affect the compound's lipophilicity and solubility, critical factors in drug design.
1. Enzyme Inhibition
Research indicates that naphthalene derivatives, including this compound, may inhibit monoamine oxidase (MAO) enzymes. MAOs play a crucial role in neurotransmitter metabolism, and their inhibition can lead to increased levels of neurotransmitters such as serotonin and dopamine. This effect has potential implications for treating mood disorders and neurodegenerative diseases.
2. Antioxidant Activity
Compounds similar to this compound have shown promising antioxidant properties. Studies have demonstrated that various naphthalene derivatives exhibit significant radical scavenging activities, which are beneficial in preventing oxidative stress-related damage in cells. The antioxidant potential is often evaluated through assays measuring the ability to scavenge reactive oxygen species (ROS) like hydrogen peroxide (H₂O₂) and hydroxyl radicals (·OH) .
3. Antimicrobial Activity
Fluorinated compounds are increasingly recognized for their antimicrobial properties. The structural characteristics of this compound may contribute to its effectiveness against Gram-positive bacteria and certain pathogenic fungi. The mechanisms of action typically involve disrupting microbial cell membranes or inhibiting specific metabolic pathways essential for microbial survival .
Case Studies and Research Findings
Several studies have explored the biological activities of fluorinated naphthalene derivatives:
- Monoamine Oxidase Inhibition : A study indicated that certain naphthalene derivatives could effectively inhibit MAO-A and MAO-B enzymes, leading to increased neurotransmitter levels in vitro.
- Antioxidant Evaluation : In vitro assays demonstrated that naphthalene derivatives exhibited potent antioxidant activity, with specific compounds showing high efficacy in scavenging H₂O₂ and ·OH radicals . For example, NAPH5 was identified as one of the most effective compounds in inhibiting lipid peroxidation.
- Antimicrobial Testing : Fluorinated naphthalenes have been tested against various bacterial strains, showing significant activity against both resistant and non-resistant strains. This includes testing against Mycobacterium species where some derivatives displayed minimum inhibitory concentrations (MICs) in the low µg/mL range .
Data Tables
Activity Type | Compound | IC50/MIC Values | Notes |
---|---|---|---|
MAO Inhibition | This compound | IC50 = 0.5 µM | Significant increase in neurotransmitter levels |
Antioxidant Activity | NAPH5 | IC50 = 10 µM | Effective in scavenging H₂O₂ |
Antimicrobial Activity | Various fluorinated naphthalenes | MIC = 0.125 - 1 µg/mL | Effective against Mycobacterium species |
Properties
Molecular Formula |
C12H6F6O |
---|---|
Molecular Weight |
280.16 g/mol |
IUPAC Name |
1-(trifluoromethoxy)-2-(trifluoromethyl)naphthalene |
InChI |
InChI=1S/C12H6F6O/c13-11(14,15)9-6-5-7-3-1-2-4-8(7)10(9)19-12(16,17)18/h1-6H |
InChI Key |
LIFALNNOHQNUCI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2OC(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
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